ethyl 6'-amino-5'-cyano-1,2'-bis(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate
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Overview
Description
Ethyl 6’-amino-5’-cyano-1,2’-bis(2-ethoxy-2-oxoethyl)-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom This particular compound features an indole and pyran ring system, making it a spiro[indole-pyran] derivative
Preparation Methods
The synthesis of Ethyl 6’-amino-5’-cyano-1,2’-bis(2-ethoxy-2-oxoethyl)-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 6’-amino-5’-cyano-1,2’-bis(2-ethoxy-2-oxoethyl)-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate undergoes various types of chemical reactions due to its functional groups:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and indole moieties, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6’-amino-5’-cyano-1,2’-bis(2-ethoxy-2-oxoethyl)-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions to study reaction mechanisms and pathways.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential pharmacological properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 6’-amino-5’-cyano-1,2’-bis(2-ethoxy-2-oxoethyl)-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 6’-amino-5’-cyano-1,2’-bis(2-ethoxy-2-oxoethyl)-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate can be compared with other spiro compounds and indole derivatives:
Spiro[indole-pyran] derivatives: These compounds share a similar core structure but differ in the substituents attached to the rings, affecting their reactivity and applications.
Indole derivatives: Compounds like indole-3-carboxylate and indole-3-acetic acid have different functional groups and biological activities, highlighting the unique properties of the spiro[indole-pyran] structure.
Pyran derivatives: Compounds such as pyran-2-one and pyran-4-one have simpler structures and different reactivity profiles compared to the spiro[indole-pyran] compounds.
The uniqueness of Ethyl 6’-amino-5’-cyano-1,2’-bis(2-ethoxy-2-oxoethyl)-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate lies in its combination of functional groups and the spiro structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
445222-55-9 |
---|---|
Molecular Formula |
C24H25N3O8 |
Molecular Weight |
483.5g/mol |
IUPAC Name |
ethyl 6'-amino-5'-cyano-1,2'-bis(2-ethoxy-2-oxoethyl)-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C24H25N3O8/c1-4-32-18(28)11-17-20(22(30)34-6-3)24(15(12-25)21(26)35-17)14-9-7-8-10-16(14)27(23(24)31)13-19(29)33-5-2/h7-10H,4-6,11,13,26H2,1-3H3 |
InChI Key |
PNBNGSZTFANHAP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=C(C2(C3=CC=CC=C3N(C2=O)CC(=O)OCC)C(=C(O1)N)C#N)C(=O)OCC |
Canonical SMILES |
CCOC(=O)CC1=C(C2(C3=CC=CC=C3N(C2=O)CC(=O)OCC)C(=C(O1)N)C#N)C(=O)OCC |
Origin of Product |
United States |
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